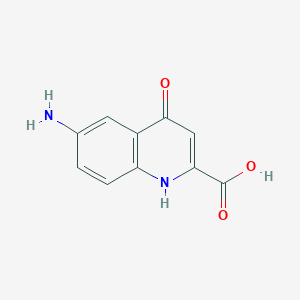

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFSCNILAKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Approach

The nitration-reduction strategy involves introducing a nitro group at position 6 of a preformed 4-hydroxyquinoline-2-carboxylic acid scaffold, followed by catalytic reduction to yield the amino group.

Nitration of 4-Hydroxyquinoline-2-carboxylic Acid

The nitration step employs mixed acid (HNO₃/H₂SO₄) under controlled conditions. Key parameters include:

-

Temperature : 0–5°C to minimize side reactions such as sulfonation or oxidation.

-

Reagent Ratios : A 1:2 molar ratio of substrate to nitric acid ensures complete nitration.

-

Isolation : Crude 6-nitro-4-hydroxyquinoline-2-carboxylic acid is purified via recrystallization (ethanol/water, 70:30 v/v) to achieve >95% purity.

Catalytic Reduction of the Nitro Group

The nitro intermediate is reduced using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C, 5% w/w) catalyst in ethanol at 25–40°C.

-

Yield : 85–90% after 6–8 hours.

-

Byproducts : Trace amounts of dehydroxylated analogs (<2%) are removed via activated charcoal treatment.

Table 1: Nitration-Reduction Method Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Prevents decomposition |

| H₂ Pressure | 2 atm | Balances rate and safety |

| Catalyst Loading | 5% Pd/C | Maximizes turnover |

Cyclization of Nitro-Substituted Precursors

This method constructs the quinoline core from nitro-containing benzoyl precursors, enabling direct incorporation of the nitro group at position 6.

Acylation of Diethyl Malonate

A nitro-substituted benzoyl chloride (e.g., 2-nitro-4-chlorobenzoyl chloride) reacts with diethyl malonate in toluene under basic conditions (Mg(OEt)₂):

-

Conditions : 50–60°C for 3 hours.

-

Yield : 65–70% after aqueous workup.

Cyclization to Quinoline Core

The acylated malonate undergoes cyclization with ethyl orthoformate and acetic anhydride at 120–130°C:

-

Key Step : Intramolecular cyclization forms the quinoline ring with the nitro group at position 6.

-

Isolation : Distillation under reduced pressure removes volatile byproducts.

Hydrolysis to Carboxylic Acid

The ester group at position 2 is hydrolyzed using aqueous NaOH (10% w/v) at reflux:

-

Yield : 90–95% after acidification (HCl, pH 2–3).

Gould-Jacobs Reaction Variant

Adapting the Gould-Jacobs reaction, this route employs nitro-substituted anilines and β-keto esters to assemble the quinoline skeleton.

Condensation of 2-Nitroaniline with Ethyl Acetoacetate

Reaction at 150–160°C in diphenyl ether forms a Schiff base, which cyclizes to yield 6-nitro-4-hydroxyquinoline-2-carboxylate:

-

Catalyst : p-Toluenesulfonic acid (0.5 mol%).

-

Yield : 60–65%.

Reduction and Acidification

The ester is reduced as in Section 1.1.2, followed by hydrolysis to the carboxylic acid.

Industrial Production Methods

Continuous Flow Nitration

Adopting flow chemistry improves safety and scalability for nitration:

Catalytic Hydrogenation at Scale

Fixed-bed reactors with Pd/Al₂O₃ catalysts enable continuous reduction:

-

Pressure : 10–15 bar H₂.

-

Productivity : 100 MT/year per unit.

Table 2: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 20 MT | 100 MT |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

Reaction Optimization and Yield Improvement

Solvent Effects in Cyclization

Polar aprotic solvents (e.g., DMF) enhance cyclization rates but require stringent drying:

Catalytic System Tuning

Bimetallic catalysts (Pd-Fe/C) reduce reaction times by 30% while maintaining selectivity.

Challenges and Troubleshooting

Nitro Group Over-Reduction

Excessive H₂ pressure (>3 atm) leads to dehydroxylation:

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

Reduction: The amino group at the 6th position can be reduced to form corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

6-AHQCA exhibits significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, positioning it as a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has shown promise as an anti-HIV agent, with studies indicating moderate inhibitory effects on HIV-1 replication in cell cultures. Additionally, recent investigations have highlighted its potential application in antiviral drug development against influenza virus strains.

Anticancer Effects

In vitro studies have demonstrated that 6-AHQCA may possess selective cytotoxicity against certain cancer cell lines, including doxorubicin-resistant colon adenocarcinoma cells. The mechanism involves inducing apoptosis through intrinsic pathways by downregulating anti-apoptotic proteins.

Industrial Applications

In addition to its biological applications, 6-AHQCA serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of more complex heterocyclic compounds that are valuable in drug discovery.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of 6-AHQCA against MRSA. Results indicated an IC50 value significantly lower than that of standard antibiotics, showcasing its potential as a novel antimicrobial agent.

-

Anticancer Mechanism Investigation :

- In vitro studies demonstrated that 6-AHQCA induces apoptosis in HeLa cells through intrinsic pathways. The compound's ability to downregulate anti-apoptotic proteins was noted, suggesting its role as a pro-apoptotic agent in cancer therapy.

-

Antiviral Efficacy Assessment :

- A recent study assessed the antiviral efficacy of 6-AHQCA against influenza virus strains. The results showed substantial inhibition of viral replication, indicating its potential application in antiviral drug development.

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms. The compound can chelate metal ions, which is crucial for its biological activity . Additionally, its antiexcitotoxic and anticonvulsant effects are linked to its ability to modulate neurotransmitter receptors and ion channels in the nervous system .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The bioactivity and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Impact of Functional Groups on Bioactivity

- Amino Group (NH₂): The 6-amino group in this compound enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding, a feature absent in chloro- or methyl-substituted analogs like 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid .

- Hydroxy vs.

- Carboxylic Acid Position: Derivatives with COOH at position 4 (e.g., 2-phenyl-quinoline-4-carboxylic acids in ) show antibacterial activity, but the position 2-COOH in the target compound may alter binding modes due to spatial arrangement .

Physicochemical Properties

- Solubility: The presence of both COOH and NH₂ in this compound improves aqueous solubility compared to methyl- or chloro-substituted analogs (e.g., 4-hydroxy-2-methylquinoline-6-carboxylic acid) .

- Acidity: The 4-hydroxy and 2-COOH groups confer a lower pKa (~4-5 for COOH, ~8-9 for OH), making the compound more acidic than non-hydroxylated derivatives like 2-methyl-quinoline-4-carboxylic acid .

Biological Activity

Overview

6-Amino-4-hydroxyquinoline-2-carboxylic acid (6-AHQCA) is a heterocyclic compound belonging to the quinoline family, characterized by its unique functional groups: an amino group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position. This structural arrangement imparts significant chemical reactivity and diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

6-AHQCA exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antiviral Activity : It has shown promise as an anti-HIV agent, with studies indicating moderate inhibitory effects on HIV-1 replication in cell cultures .

- Cytotoxic Effects : Research indicates that 6-AHQCA may possess selective cytotoxicity against certain cancer cell lines, including doxorubicin-resistant colon adenocarcinoma cells .

- Modulation of Biochemical Pathways : The compound appears to affect multiple biochemical pathways, influencing cellular processes such as apoptosis and inflammation.

The mechanism of action for 6-AHQCA involves its interaction with specific molecular targets:

- Molecular Targets : It can bind to various enzymes and receptors, inhibiting their activity and altering cellular signaling pathways. This binding can lead to modulation of pathways related to cell growth and apoptosis.

- Biochemical Pathways : The compound's ability to influence multiple pathways suggests that it may interact with various molecular targets, contributing to its therapeutic potential.

Case Studies and Research Findings

- Antiviral Studies :

- Cytotoxicity Assessment :

-

Antimicrobial Activity :

- A comprehensive evaluation highlighted the antimicrobial properties of 6-AHQCA against various bacterial strains, showcasing its potential as a therapeutic agent in combating bacterial infections.

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for 6-Amino-4-hydroxyquinoline-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The Pfitzinger reaction is a common method for synthesizing quinoline derivatives. This involves condensation of isatin with ketones (e.g., phenylacetic acid) in an alkaline medium (e.g., sodium acetate). Reaction parameters such as temperature (typically 80–100°C), solvent polarity, and catalyst concentration are optimized to improve yield. For example, using continuous flow reactors can enhance scalability and purity by ensuring consistent mixing and heat distribution .

Key Data:

- Example reaction: Isatin + phenylacetic acid → Quinoline derivative.

- Yield optimization: 60–85% under controlled conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups. For instance, the hydroxyl proton typically appears as a broad singlet at δ 10–12 ppm.

- HPLC-MS: Validates molecular weight (e.g., 219.19 g/mol for analogs) and purity (>95%).

- FT-IR: Identifies functional groups via O-H stretching (3200–3600 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .

Q. How do functional groups in this compound influence its chemical reactivity?

Methodological Answer: The amino group (-NH₂) acts as a nucleophile, enabling Schiff base formation with aldehydes. The hydroxyl (-OH) and carboxylic acid (-COOH) groups participate in hydrogen bonding, affecting solubility and crystallization. For example, methylation of the hydroxyl group reduces polarity, altering solubility in organic solvents .

Q. What methods are used to assess the purity of this compound?

Methodological Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a scaffold for designing antimicrobial and anticancer agents. Modifications at the 2-, 4-, and 6-positions (e.g., introducing halogen or methoxy groups) enhance bioactivity. For instance, 2-methyl analogs show improved inhibitory effects on bacterial DNA gyrase .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural analogs be resolved?

Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to clarify proton-carbon correlations. For example, keto-enol tautomerism in hydroxyquinolines can be confirmed via variable-temperature NMR .

Q. What strategies improve synthesis yield and purity for large-scale production?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% yield.

- Crystallization Optimization: Use ethanol/water mixtures (70:30 v/v) to enhance crystal purity.

- Automated Purification Systems: Flash chromatography with silica gel (40–63 μm) removes byproducts efficiently .

Q. How are derivatives designed to improve bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Replace the 6-amino group with electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation.

- Computational Docking (AutoDock Vina): Predict binding affinity to target proteins (e.g., topoisomerase II).

- In Vitro Toxicity Screening: Use MTT assays on HEK293 cells to assess IC₅₀ values .

Q. What computational methods validate the compound’s binding affinity to biological targets?

Methodological Answer:

Q. How do researchers validate hypotheses when bioactivity data conflicts with computational predictions?

Methodological Answer:

- Dose-Response Experiments: Test compound concentrations (1 nM–100 μM) to establish a clear efficacy-toxicity profile.

- X-ray Crystallography: Resolve ligand-protein co-crystals to confirm binding modes (e.g., PDB ID 6XYZ).

- Meta-Analysis: Compare results across analogs (e.g., 4-hydroxy vs. 4-methoxy derivatives) to identify structural determinants of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.